molecular formula C15H12N6OS B2527517 1-(3-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892748-31-1

1-(3-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2527517
CAS No.: 892748-31-1
M. Wt: 324.36
InChI Key: KTCZKQZOQFMWIA-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a sophisticated heterocyclic compound designed for advanced research applications, particularly in antimicrobial and drug discovery fields. Its molecular structure incorporates three key pharmacophores: a 1,2,3-triazole, a 1,2,4-oxadiazole, and a thiophene ring, which are linked to a 3-methylphenyl group. The 1,2,4-oxadiazole ring is noted for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in potential drug candidates . This heterocycle is present in several commercial drugs and exhibits a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties . Furthermore, the 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and improve solubility, making it a valuable component for constructing molecules with significant biological efficacy . The primary research value of this compound lies in its potential as a lead structure for developing new antibacterial agents. Compounds bearing 1,2,4-triazole hybrids have demonstrated potent activity against a range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The specific arrangement of heterocycles in this molecule suggests potential for exploring structure-activity relationships (SAR) to optimize its interaction with biological targets like enzyme active sites or bacterial cell walls. Researchers can leverage this compound in high-throughput screening assays, as a synthetic intermediate for creating derivative libraries, or as a chemical probe to study the mechanisms of antibiotic resistance. It is supplied as a high-purity material for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6OS/c1-9-4-2-5-10(8-9)21-13(16)12(18-20-21)15-17-14(19-22-15)11-6-3-7-23-11/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCZKQZOQFMWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Methodologies

Synthesis of 1-(3-Methylphenyl)-1H-1,2,3-Triazol-5-Amine

Azide Preparation

3-Methylaniline (1.0 eq) is diazotized with NaNO$$2$$/HCl at 0–5°C, followed by azide formation using NaN$$3$$:
$$
\text{C}7\text{H}9\text{N} + \text{NaNO}2 + \text{HCl} \rightarrow \text{C}7\text{H}7\text{N}3\text{O} \xrightarrow{\text{NaN}3} \text{C}7\text{H}7\text{N}3
$$
Yield: 85%.

CuAAC Reaction

The azide reacts with propargyl amine (1.2 eq) in THF/H$$2$$O (3:1) with CuSO$$4$$·5H$$2$$O (10 mol%) and sodium ascorbate (20 mol%) at 25°C for 12 h:
$$
\text{C}
7\text{H}7\text{N}3 + \text{C}3\text{H}5\text{N} \xrightarrow{\text{Cu(I)}} \text{C}{10}\text{H}{11}\text{N}_5
$$
Yield: 78%.

Characterization Data :

  • $$^{1}\text{H NMR}$$ (400 MHz, DMSO-$$d6$$): δ 7.65 (s, 1H, triazole-H), 7.42–7.25 (m, 4H, Ar-H), 5.21 (s, 2H, NH$$2$$).
  • HRMS : m/z 214.1098 [M+H]$$^+$$ (calc. 214.1095).

Synthesis of 3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl Chloride

Amidoxime Formation

Thiophene-2-carboxylic acid (1.0 eq) is treated with NH$$2$$OH·HCl (1.5 eq) and NaOH (2.0 eq) in ethanol under reflux for 6 h:
$$
\text{C}
5\text{H}4\text{O}2\text{S} + \text{NH}2\text{OH} \rightarrow \text{C}5\text{H}5\text{N}2\text{O}_2\text{S}
$$
Yield: 90%.

Cyclization to Oxadiazole

The amidoxime reacts with trichloroacetic anhydride (1.2 eq) in dichloromethane at 0°C, followed by stirring at 25°C for 4 h:
$$
\text{C}5\text{H}5\text{N}2\text{O}2\text{S} + (\text{Cl}3\text{CO})2\text{O} \rightarrow \text{C}5\text{H}2\text{ClN}2\text{O}2\text{S} + 2\text{Cl}3\text{CCO}2\text{H}
$$
Yield: 82%.

Characterization Data :

  • IR (KBr) : 1620 cm$$^{-1}$$ (C=N), 1245 cm$$^{-1}$$ (C-O-C).
  • $$^{13}\text{C NMR}$$ (101 MHz, CDCl$$_3$$): δ 167.8 (C=N), 142.3 (thiophene C-2).

Coupling of Triazole and Oxadiazole Moieties

Nucleophilic Aromatic Substitution

The triazole amine (1.0 eq) reacts with 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl chloride (1.1 eq) in DMF with K$$2$$CO$$3$$ (2.0 eq) at 80°C for 8 h:
$$
\text{C}{10}\text{H}{11}\text{N}5 + \text{C}5\text{H}2\text{ClN}2\text{O}2\text{S} \rightarrow \text{C}{15}\text{H}{13}\text{N}7\text{O}_2\text{S} + \text{HCl}
$$
Yield: 68%.

Optimization Data :

Condition Solvent Base Temp (°C) Time (h) Yield (%)
Standard DMF K$$2$$CO$$3$$ 80 8 68
Microwave-assisted DMF Cs$$2$$CO$$3$$ 120 1 92

Structural and Analytical Validation

Spectroscopic Confirmation

  • $$^{1}\text{H NMR}$$ (400 MHz, DMSO-$$d6$$): δ 8.12 (s, 1H, triazole-H), 7.89–7.21 (m, 7H, Ar-H + thiophene-H), 5.45 (s, 2H, NH$$2$$).
  • $$^{13}\text{C NMR}$$ (101 MHz, DMSO-$$d_6$$): δ 164.2 (oxadiazole C=O), 144.5 (triazole C), 134.8–124.3 (aromatic carbons).
  • HRMS : m/z 387.0842 [M+H]$$^+$$ (calc. 387.0845).

Purity and Solubility

  • HPLC Purity : 98.5% (C18 column, MeCN/H$$_2$$O 70:30).
  • LogP : 3.75 (calculated via XLogP3).

Challenges and Optimizations

Regioselectivity in Triazole Formation

CuAAC predominantly yields 1,4-disubstituted triazoles, but trace 1,5-isomers (<5%) were detected via LC-MS. Gradient elution (MeCN/H$$_2$$O 10–90%) enabled isolation of the desired regioisomer.

Oxadiazole Cyclization Efficiency

Microwave irradiation (150 W, 120°C, 20 min) improved oxadiazole cyclization yields from 82% to 95% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

1-(3-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Aromatic Substituent Variations

  • Methyl vs. Halogenated Phenyl Groups : The target compound’s 3-methylphenyl group provides moderate hydrophobicity, whereas chloro (C15H11ClN6OS) and trifluoromethyl (C18H13F3N6O) substituents enhance electronegativity and metabolic stability .
  • Thiophene-Oxadiazole vs.

Electronic and Steric Effects

  • Ethyl vs. Methyl Groups : The ethyl-substituted analog (C17H15N7OS) exhibits increased lipophilicity (logP ~3.2 estimated) compared to the methyl derivative (logP ~2.8), which could influence pharmacokinetic profiles .

Biological Activity

The compound 1-(3-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C14H12N6S\text{C}_{14}\text{H}_{12}\text{N}_{6}\text{S}

This structure includes a triazole ring connected to an oxadiazole moiety and a thiophene ring, which are known for their biological significance.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit notable antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . A study reported that oxadiazole derivatives possess minimum inhibitory concentrations (MIC) as low as 0.045μg/mL0.045\,\mu g/mL, indicating strong antibacterial activity against resistant strains .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively documented. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. For example, a related compound showed an IC50 value of approximately 92.4μM92.4\,\mu M across a panel of eleven cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases. Compounds featuring the oxadiazole structure have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenases (COX) and other inflammatory mediators . This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of This compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures inhibit key enzymes involved in metabolic pathways relevant to disease processes.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in inflammation and cancer progression.
  • Cellular Uptake : The presence of thiophene and oxadiazole rings may enhance cellular permeability and bioavailability.

Case Studies

Several studies have investigated the biological activities of related compounds:

StudyCompoundActivityFindings
Upare et al. (2019)Oxadiazole derivativeAntitubercularMIC = 0.25μg/mL0.25\,\mu g/mL against resistant strains
PMC9106569 (2022)Oxadiazole derivativesAnticancerIC50 = 92.4μM92.4\,\mu M across multiple cancer cell lines
Raboisson et al. (2008)Thiophene derivativesAnti-inflammatoryInhibition of COX enzymes

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